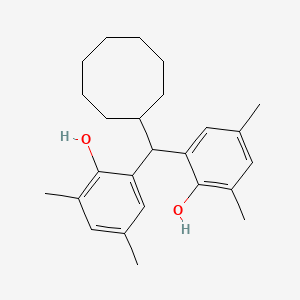
2,2'-(Cyclooctylmethylene)bis(4,6-dimethylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Cyclooctylmethylene)bis(4,6-dimethylphenol) is an organic compound with the molecular formula C24H32O2 It is a derivative of phenol, characterized by the presence of a cyclooctylmethylene bridge connecting two 4,6-dimethylphenol units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Cyclooctylmethylene)bis(4,6-dimethylphenol) typically involves the reaction of cyclooctylmethylene chloride with 4,6-dimethylphenol in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent, such as toluene or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Cyclooctylmethylene)bis(4,6-dimethylphenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Ethers or esters, depending on the substituent introduced.
Applications De Recherche Scientifique
2,2’-(Cyclooctylmethylene)bis(4,6-dimethylphenol) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications.
Industry: Utilized as an additive in polymers to enhance thermal stability and as a stabilizer in lubricants and fuels.
Mécanisme D'action
The mechanism of action of 2,2’-(Cyclooctylmethylene)bis(4,6-dimethylphenol) is primarily related to its antioxidant properties. The phenolic hydroxyl groups can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This compound may also interact with various molecular targets, including enzymes and receptors, modulating their activity and contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Methylenebis(4,6-dimethylphenol)
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 4,4’-Isopropylidenebis(2,6-dimethylphenol)
Uniqueness
2,2’-(Cyclooctylmethylene)bis(4,6-dimethylphenol) is unique due to the presence of the cyclooctylmethylene bridge, which imparts distinct steric and electronic properties compared to other similar compounds. This structural feature can influence its reactivity, stability, and interaction with other molecules, making it a valuable compound for specific applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
488711-43-9 |
|---|---|
Formule moléculaire |
C25H34O2 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
2-[cyclooctyl-(2-hydroxy-3,5-dimethylphenyl)methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C25H34O2/c1-16-12-18(3)24(26)21(14-16)23(20-10-8-6-5-7-9-11-20)22-15-17(2)13-19(4)25(22)27/h12-15,20,23,26-27H,5-11H2,1-4H3 |
Clé InChI |
HXHBSQBNVWNLNC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C(C2CCCCCCC2)C3=CC(=CC(=C3O)C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14237142.png)

![6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14237146.png)

![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14237163.png)
![2-[(2,4-Dinitrophenyl)sulfanyl]ethyl 2-bromo-2-methylpropanoate](/img/structure/B14237173.png)
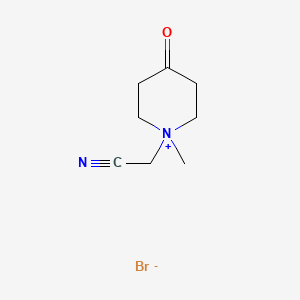
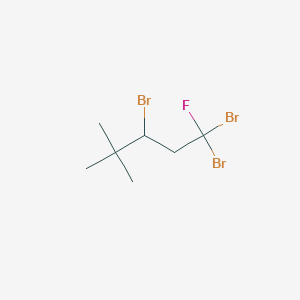
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14237180.png)
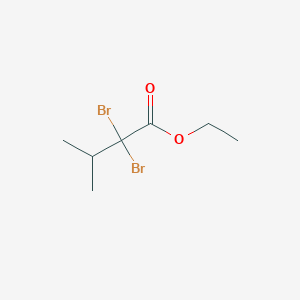

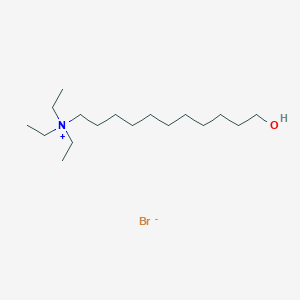

![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]-](/img/structure/B14237207.png)
